5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a molecular formula of C33H37N5 and a molecular weight of 503.6804 . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the piperazine moiety substituted with the 2-methylnaphthalen-1-ylmethyl group . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Tert-butyl-2-methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may have similar core structures but differ in their biological activities and applications. Some examples include:
- 5-Tert-butyl-2-ethyl-1H-imidazole-2,5-dicarboxylate
- tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
These compounds highlight the diversity within the pyrazolo[1,5-a]pyrimidine class and the potential for discovering new therapeutic agents.
Properties
Molecular Formula |
C33H37N5 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C33H37N5/c1-23-15-16-25-11-9-10-14-27(25)28(23)22-36-17-19-37(20-18-36)30-21-29(33(3,4)5)34-32-31(24(2)35-38(30)32)26-12-7-6-8-13-26/h6-16,21H,17-20,22H2,1-5H3 |
InChI Key |
UGFHHZXQAIKGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=NC5=C(C(=NN45)C)C6=CC=CC=C6)C(C)(C)C |
Origin of Product |
United States |
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